2,4-Dichloro-n,n-dimethylpyrimidin-5-amine
Overview
Description
2,4-Dichloro-n,n-dimethylpyrimidin-5-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-n,n-dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dichloro-n,n-dimethylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators by blocking specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine.
2,4-Diaminopyrimidine: Another pyrimidine derivative with different substitution patterns and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and dimethyl groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .
Biological Activity
2,4-Dichloro-N,N-dimethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound exhibits a unique profile that can be leveraged for therapeutic applications, especially concerning its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which significantly influences its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular processes. It has shown effectiveness against the p97 protein, which is crucial for the degradation of misfolded proteins within the endoplasmic reticulum (ERAD pathway). This inhibition can lead to the accumulation of proteins that may induce apoptosis in cancer cells, particularly those with mutations in the epidermal growth factor receptor (EGFR) pathway .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown high selectivity for cells harboring the L858R/T790M EGFR mutation, which is prevalent in non-small cell lung cancer (NSCLC) patients. The compound's ability to inhibit cell proliferation in mutant cells while sparing wild-type cells indicates a favorable therapeutic index .
Enzyme Inhibition
The compound's mechanism includes inhibition of kinases involved in signaling pathways critical for tumor growth. For instance, it has been reported to inhibit ERK5 activity, which plays a role in cell survival and proliferation. The introduction of substituents on the pyrimidine ring has been shown to enhance potency against this target .
Study 1: Antiproliferative Effects
In a study evaluating various pyrimidine derivatives, this compound was found to have an IC50 value of approximately 100 nM against H1975 cells (carrying the T790M mutation). This potency was significantly higher compared to other compounds in the same class .
Study 2: Selectivity Profile
Another investigation assessed the selectivity of this compound against wild-type EGFR versus mutant forms. The results indicated that while the compound effectively inhibited mutant EGFR pathways, it had minimal effects on wild-type EGFR signaling, suggesting a targeted approach that could reduce side effects associated with conventional therapies .
Data Table: Comparative Biological Activity
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | EGFR L858R/T790M | 100 | High (mutant vs. wild-type) |
Other Pyrimidine Derivative A | EGFR L858R | 200 | Moderate |
Other Pyrimidine Derivative B | ERK5 | 150 | Low |
ADMET Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown moderate permeability across biological membranes, which is essential for oral bioavailability. However, further optimization may be necessary to enhance metabolic stability and reduce efflux ratios observed in certain assays .
Properties
IUPAC Name |
2,4-dichloro-N,N-dimethylpyrimidin-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)4-3-9-6(8)10-5(4)7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHXGNDLTRLPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292260 | |
Record name | 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5298-50-0 | |
Record name | NSC81182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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